molecular formula C14H14N2O4 B2777053 N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide CAS No. 1207029-15-9

N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide

Cat. No. B2777053
CAS RN: 1207029-15-9
M. Wt: 274.276
InChI Key: UECARNPIAWUUAZ-UHFFFAOYSA-N
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Description

Furan derivatives are aromatic heterocyclic compounds containing a furan ring . They have been found to exhibit a wide range of biological and medicinal activities, including neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, and diuretic properties .


Synthesis Analysis

The synthesis of furan derivatives often involves the use of acyl chlorides and heterocyclic amine derivatives . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using various spectroscopic techniques, including single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy .


Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, they can participate in several apoptotic events, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be determined using various techniques. For example, the dihedral angle between furan and pyridine rings in a molecule can be determined using single crystal X-ray diffraction .

Scientific Research Applications

Prodrug Conversion and Antiprotozoal Activity

The compound DB289, which shares structural similarities with N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide, is a prodrug effectively converted to the antiprotozoal/antifungal drug DB75. This process demonstrates good efficacy against diseases like African trypanosomiasis and malaria. The conversion involves the loss of N-methoxy groups, highlighting the compound's potential in developing treatments with improved oral availability (Midgley et al., 2007).

Anticancer Applications

Substituted 2-phenylthiazole-4-carboxamide derivatives, structurally related to the compound , have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds, particularly those with methoxy substituents, showed significant anticancer activity, indicating the potential of such molecules in cancer therapy (Aliabadi et al., 2010).

Anti-Inflammatory and Analgesic Properties

Compounds derived from visnaginone and khellinone, with structural features reminiscent of this compound, have been found to possess significant anti-inflammatory and analgesic activities. These findings suggest the potential of such molecules in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Synthesis and Biological Evaluation of Derivatives

The synthesis and biological evaluation of various derivatives of furan-2-carboxamide have been extensively studied, showing a wide range of biological activities including antimicrobial properties. These studies indicate the versatility of the furan-2-carboxamide scaffold in medicinal chemistry and its potential for developing new therapeutic agents with specific biological targets (Siddiqa et al., 2022).

Mechanism of Action

Target of Action

A related compound, a resveratrol analogue, has been shown to interact withp53 and p21CIP1/WAF1 in human colorectal HCT116 cells . These proteins play a crucial role in cell cycle regulation and apoptosis, suggesting that N-(2-(2-methoxyacetamido)phenyl)furan-2-carboxamide may have similar targets.

Mode of Action

The related resveratrol analogue was found to induce g2/m cell cycle arrest through the activation ofp53 and p21CIP1/WAF1 . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression.

Biochemical Pathways

The related resveratrol analogue was found to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation . This suggests that this compound might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

The related resveratrol analogue was found to cause cytotoxicity in hct116 colorectal cancer cells through several apoptotic events . This suggests that this compound might have similar effects, potentially leading to cell death in certain cancer cells.

properties

IUPAC Name

N-[2-[(2-methoxyacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-9-13(17)15-10-5-2-3-6-11(10)16-14(18)12-7-4-8-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECARNPIAWUUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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